molecular formula C11H10I2O4 B14886293 Ethyl (4-formyl-2,6-diiodophenoxy)acetate

Ethyl (4-formyl-2,6-diiodophenoxy)acetate

Cat. No.: B14886293
M. Wt: 460.00 g/mol
InChI Key: QFLOEWADOAQJKB-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-2,6-diiodophenoxy)acetate is an organic compound with the molecular formula C11H10I2O4. It is characterized by the presence of two iodine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-formyl-2,6-diiodophenoxy)acetate typically involves the iodination of a phenoxyacetate precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 6 positions of the phenoxy ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the iodinated phenoxyacetate with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-2,6-diiodophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

Scientific Research Applications

Ethyl (4-formyl-2,6-diiodophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-formyl-2,6-diiodophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular components through its formyl and iodine groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Ethyl (4-formyl-2,6-diiodophenoxy)acetate can be compared with other similar compounds, such as:

    Vanillin acetate: Similar in structure but lacks the iodine atoms.

    Ethyl (4-formyl-2,6-dichlorophenoxy)acetate: Similar structure but with chlorine atoms instead of iodine.

The uniqueness of this compound lies in the presence of iodine atoms, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C11H10I2O4

Molecular Weight

460.00 g/mol

IUPAC Name

ethyl 2-(4-formyl-2,6-diiodophenoxy)acetate

InChI

InChI=1S/C11H10I2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3

InChI Key

QFLOEWADOAQJKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=O)I

Origin of Product

United States

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